(-)-Diacetyl-L-tartaric Acid

Content Navigation

Avoid common amine resolution pitfalls: L-tartaric acid yields poor ee, DBTA causes oiling out. (-)-Diacetyl-L-tartaric acid provides the precise steric bulk for efficient diastereomeric crystallization. • Delivers >95% chiral purity in first-pass for APIs like eszopiclone • Prevents oil-out, ensuring high crystalline yield • Reduces solvent & cycle time costs-ideal for scale-up. In stock for immediate dispatch.

CAS Number

Product Name

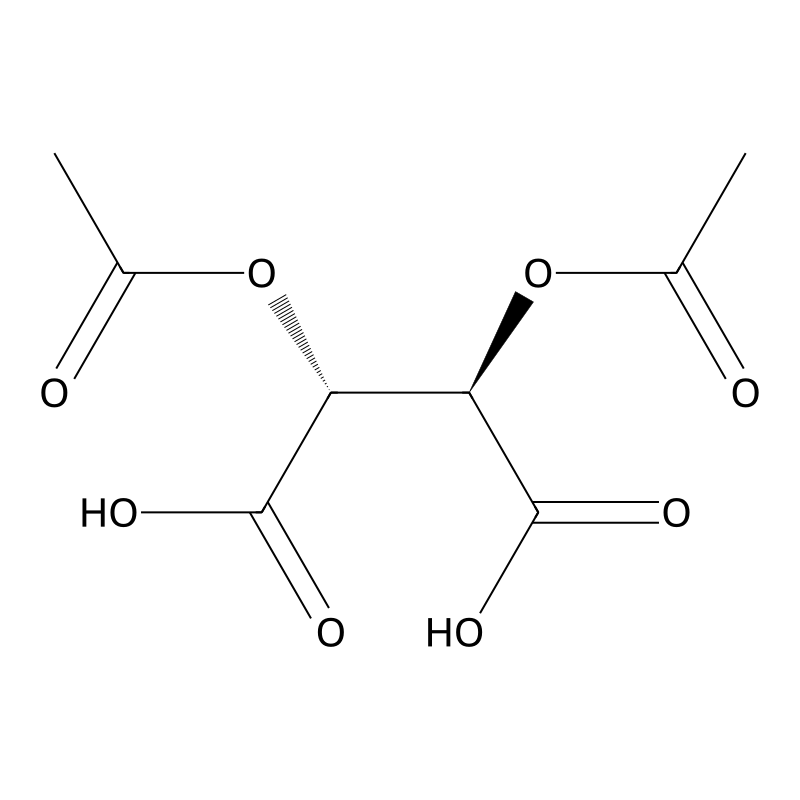

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(-)-Diacetyl-L-tartaric acid (CAS 51591-38-9) is a highly specialized chiral resolving agent and derivatization precursor widely utilized in pharmaceutical manufacturing and analytical chemistry. As an O-acylated derivative of L-tartaric acid, it features two acetyl groups that significantly modify its steric bulk, lipophilicity, and hydrogen-bonding profile compared to the parent compound. These modifications alter the solubility thermodynamics of its diastereomeric salts, making it highly effective for the fractional crystallization of racemic amines, such as in the commercial production of eszopiclone. Furthermore, its balanced polarity makes it a highly suitable chiral derivatization reagent for converting enantiomeric mixtures into diastereomers that can be efficiently separated using standard achiral reversed-phase liquid chromatography (RP-HPLC) [1].

Research Fit

Substituting (-)-diacetyl-L-tartaric acid with cheaper alternatives like unmodified L-tartaric acid or bulkier analogs like dibenzoyl-L-tartaric acid (DBTA) routinely leads to process failure in chiral resolution. Unmodified L-tartaric acid often forms highly polar diastereomeric salts that exhibit negligible solubility differences, preventing effective fractional crystallization and resulting in low enantiomeric excess (ee). Conversely, substituting with DBTA introduces excessive steric bulk, which can cause the target amine salts to "oil out" rather than crystallize, or drastically reduce the first-pass yield. The specific diacetyl substitution provides a precise thermodynamic balance for solubility, ensuring high-purity crystalline precipitates and eliminating the need for costly, solvent-intensive repetitive recrystallizations [1].

Substitution Risk

Eszopiclone Resolution: Yield and Purity

In the commercial-scale resolution of racemic zopiclone to eszopiclone, the choice of tartaric acid derivative dictates the efficiency of the process. Utilizing (-)-diacetyl-L-tartaric acid in a water/N-methylpyrrolidone solvent system yields the eszopiclone diastereomeric salt with a 95.61% first-pass yield and a chiral purity of 95.14%. In contrast, initial trials with other substituted analogs, such as di-p-anisolyl-L-tartaric acid under similar conditions, yielded only 55.41% of the salt with a lower chiral purity of 90.26% [1].

| Evidence Dimension | First-pass crystallization yield and chiral purity |

| Target Compound Data | 95.61% yield, 95.14% chiral purity |

| Comparator Or Baseline | Di-p-anisolyl-L-tartaric acid (55.41% yield, 90.26% chiral purity) |

| Quantified Difference | +40.2% absolute increase in yield and +4.88% higher chiral purity |

| Conditions | Water/N-methylpyrrolidone solvent mixture at 60-65 °C |

High first-pass yield and ee% eliminate the need for multiple recrystallization cycles, drastically reducing solvent consumption and improving process economics for bulk API manufacturing.

Dipivaloyl: baseline separation in RP-HPLC

Cost-Effective Chiral Derivatization in RP-HPLC

For the analytical determination of enantiomeric excess, (-)-diacetyl-L-tartaric acid (often utilized via its anhydride) serves as a highly efficient chiral derivatization reagent (CDR). In the resolution of vigabatrin enantiomers, derivatization with the diacetyl-tartrate moiety enables baseline separation of the resulting diastereomers on standard achiral reversed-phase (RP-HPLC) C18 columns. Compared to utilizing expensive, specialized chiral stationary phases or bulkier proprietary CDRs, the diacetyl-tartrate derivatives provide the necessary lipophilicity for adequate retention and separation at a fraction of the analytical cost[1].

| Evidence Dimension | Chromatographic separation method cost and efficiency |

| Target Compound Data | Baseline separation achieved on standard achiral C18 columns |

| Comparator Or Baseline | Specialized chiral stationary phases or proprietary bulky CDRs |

| Quantified Difference | Eliminates the need for dedicated chiral columns while maintaining baseline resolution |

| Conditions | Reversed-phase liquid chromatography (RP-HPLC) analysis of vigabatrin |

Allows analytical laboratories to perform highly accurate ee% determinations using standard, low-cost achiral C18 columns, significantly reducing per-sample analytical costs.

Resolution Screening Library Inclusion

Comprehensive statistical analyses of high-throughput optical resolution screenings demonstrate that (-)-diacetyl-L-tartaric acid occupies a unique thermodynamic niche distinct from both unmodified L-tartaric acid and (+)-dibenzoyl-D-tartaric acid. Because the diacetyl substitution fundamentally alters the hydrogen-bonding network and lipophilicity of the resulting diastereomeric salts, it frequently yields >40% diastereomeric excess (de) in cases where other standard chiral acids fail to crystallize or produce amorphous solids. Consequently, it is classified as a standard, non-redundant component of chiral acid screening libraries for process development [1].

| Evidence Dimension | Crystallization success rate in high-throughput screening |

| Target Compound Data | Yields >40% de for specific amine substrates where other acids fail |

| Comparator Or Baseline | L-tartaric acid and dibenzoyl-tartaric acid |

| Quantified Difference | Provides orthogonal solubility profiles, preventing false negatives in resolution screening |

| Conditions | Diastereomeric salt crystallization screening across diverse drug candidate intermediates |

Ensures process chemists have a complete thermodynamic toolkit during route scouting, preventing the abandonment of viable resolution routes due to the failure of bulkier or more polar alternatives.

Commercial Chiral API Resolution

(-)-Diacetyl-L-tartaric acid is a primary resolving agent for the fractional crystallization of racemic pharmaceutical APIs, notably in the production of eszopiclone. Its specific solubility profile ensures high first-pass yields and >95% chiral purity, making it highly suitable for large-scale manufacturing where minimizing recrystallization steps is critical for cost and solvent reduction[1].

Pre-Column Chiral Derivatization for LC-MS

In analytical chemistry, this compound is utilized to derivatize enantiomeric mixtures of amines and alcohols into diastereomers. Because the diacetyl groups provide optimal lipophilicity, the resulting derivatives can be easily separated and quantified using standard achiral C18 columns in RP-HPLC or LC-MS setups, avoiding the need for specialized chiral chromatography columns [2].

Route Scouting for Novel Amine Drugs

During the early-stage process development of novel amine-containing drugs, (-)-diacetyl-L-tartaric acid serves as a standard screening candidate in resolving agent libraries. Its unique intermediate steric bulk often succeeds in crystallizing diastereomeric salts where unmodified tartaric acid fails due to high polarity, and where dibenzoyl-tartaric acid fails due to excessive lipophilicity and 'oiling out' [3].

Application Fit Matrix

References

- [1] WO2010052475A1 - Process for resolving zopiclone

- [2] Chromatographic separations based on tartaric acid and its derivatives. ResearchGate (2010).

- [3] Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development (2025).

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types